N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
Description
N-(4-(2-((3-Methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a thiophene-3-carboxamide group and a 3-methoxypropylamino-acetyl side chain. The compound’s structure combines heterocyclic moieties (thiazole and thiophene) linked via amide bonds, a design common in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
N-[4-[2-(3-methoxypropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-20-5-2-4-15-12(18)7-11-9-22-14(16-11)17-13(19)10-3-6-21-8-10/h3,6,8-9H,2,4-5,7H2,1H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUCGWKQQWEVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminothiazole with 3-methoxypropylamine to form an intermediate, which is then reacted with thiophene-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory, anti-cancer, or antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological targets. Below is a detailed analysis:
Structural Analogues with Thiazole-Thiophene/Thiophene-Carboxamide Motifs
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4): Structural difference: Replaces thiophene-3-carboxamide with a furan-2-carboxamide group. Impact: The furan ring’s reduced aromaticity compared to thiophene may lower metabolic stability but improve solubility. Synthesis: Likely involves similar amide coupling strategies, as seen in (e.g., HATU-mediated activation of carboxylic acids) .
- 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13, ): Structural difference: Features a coumarin-thiazole scaffold with a dichlorophenylamino side chain. Bioactivity: Acts as an α-glucosidase inhibitor (IC₅₀ = 4.12 µM), suggesting the acetamide-thiazole motif is critical for enzyme binding. The dichlorophenyl group enhances lipophilicity, which may limit solubility compared to the target compound’s methoxypropyl group .
Analogs with Piperazine or Triazole Linkers
- N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide (): Structural difference: Incorporates a triazole linker and benzothiazole groups. Molecular weight: 695.8 g/mol (vs. 329.4 g/mol for the target compound), indicating significantly larger size. Such bulkiness may hinder blood-brain barrier penetration but improve protein-binding affinity . Synthesis: Uses click chemistry (azide-alkyne cycloaddition), contrasting with the target compound’s straightforward amide coupling .
Analogs with Urea or Chromenone Moieties
- 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (Compound 2b, ): Structural difference: Contains a urea group and piperazine linker. Bioactivity: Urea derivatives often exhibit kinase inhibition or antiproliferative effects.
- N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives (): Structural difference: Substitutes thiophene with chromenone (coumarin derivative). Impact: Chromenone’s fluorescence properties enable imaging applications, while the methoxy group aligns with the target compound’s methoxypropyl substituent in modulating solubility .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s lower molecular weight and methoxypropyl group suggest favorable solubility and oral bioavailability compared to bulkier analogs (e.g., ’s triazole-linked compounds).
- Urea and coumarin-containing analogs () exhibit higher melting points, indicative of crystalline stability, which may correlate with prolonged shelf life .
Biological Activity
N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant and anticancer activities, as well as its pharmacological implications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a thiazole moiety, and an amide functional group. This unique arrangement contributes to its biological activity. The molecular formula and structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂S₂ |
| Molecular Weight | 306.44 g/mol |
| Key Functional Groups | Amide, Thiazole, Thiophene |
Antioxidant Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable antioxidant properties. For instance, studies have shown that certain thiazole derivatives can scavenge free radicals effectively, with activities surpassing that of standard antioxidants like ascorbic acid. The DPPH radical scavenging assay is commonly employed to evaluate this activity:
| Compound | DPPH Scavenging Activity |
|---|---|
| This compound | 1.26 times higher than ascorbic acid |
| Other Thiazole Derivatives | Varies; some exceed ascorbic acid by 1.4 times |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells. The MTT assay is frequently used to assess cell viability post-treatment:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| U-87 (Glioblastoma) | 15 | Significant cytotoxicity observed |
| MDA-MB-231 (Breast Cancer) | 25 | Moderate cytotoxicity |
In vivo studies have also demonstrated the efficacy of similar thiazole derivatives in tumor models, indicating their potential for therapeutic applications against multidrug-resistant cancer cells .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Case Study on Anticancer Activity : A study involving SMART compounds demonstrated that these thiazole derivatives could effectively inhibit tubulin polymerization and induce apoptosis in cancer cell lines, supporting the potential application of compounds like this compound in cancer therapy .
- Antioxidant Efficacy Study : In a comparative analysis of various thiazole derivatives, it was found that those with specific substitutions exhibited enhanced antioxidant activity, suggesting structural modifications could optimize efficacy .
Q & A
Q. What are the key synthetic steps and characterization methods for N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Amide Coupling : React thiophene-3-carboxylic acid derivatives with thiazole intermediates using coupling agents like EDC/HOBt in DMF at 0–25°C .
Thioether Formation : Introduce the 3-methoxypropylamino group via nucleophilic substitution or Michael addition, often requiring anhydrous conditions and catalysts like triethylamine .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound .
Characterization :
-
NMR (¹H, ¹³C) : Confirm regiochemistry of thiazole and thiophene rings .
-
HPLC : Assess purity (>95% recommended for biological assays) .
-
HRMS : Validate molecular formula (e.g., C₁₇H₂₀N₃O₃S₂) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 1 | EDC, HOBt, DMF, 25°C | 65–75 | TLC, ¹H NMR |
| 2 | 3-Methoxypropylamine, Et₃N, DCM | 50–60 | ¹³C NMR, IR |
| 3 | Ethanol/water recrystallization | 85–90 | HPLC, HRMS |
Q. How do reaction conditions (solvent, temperature) influence the yield of this compound?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dilution with water to precipitate products . Dichloromethane (DCM) is preferred for amine couplings to avoid side reactions .
- Temperature : Amide bond formation proceeds optimally at 25°C, while cyclization steps (e.g., thiazole ring closure) require reflux (90–100°C) .
- Catalysts : Triethylamine or DMAP improves yields in nucleophilic substitutions by scavenging acids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications :
Thiophene Ring : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance electrophilic interactions .
Thiazole Substituents : Replace 3-methoxypropyl with cyclic amines (e.g., piperidine) to test steric effects on target binding .
-
Assays :
-
Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ calculations .
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Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .
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Computational Tools : Perform docking simulations (AutoDock Vina) to prioritize derivatives with predicted ΔG < -8 kcal/mol .
- Data Table :
| Derivative | Modification | IC₅₀ (µM) | Predicted ΔG (kcal/mol) |
|---|---|---|---|
| Parent | None | 12.3 | -7.2 |
| Derivative A | -NO₂ at thiophene | 5.8 | -8.5 |
| Derivative B | Piperidine substituent | 8.1 | -9.1 |
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization :
Consistent Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free conditions to minimize variability .
Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .
- Meta-Analysis : Pool data from independent studies (≥3 replicates) and apply statistical models (e.g., random-effects model) to identify outliers .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) if fluorescence assays show discrepancies .
Q. What computational strategies predict the binding mode of this compound to its target?
- Methodological Answer :
-
Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to assess stability of binding poses .
-
Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in thiazole) using Schrödinger’s Phase .
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ADMET Prediction : Use SwissADME to optimize logP (1–3) and reduce hepatotoxicity risks .
- Data Table :
| Software | Application | Key Output |
|---|---|---|
| AutoDock Vina | Docking | Binding affinity (kcal/mol) |
| GROMACS | MD Simulation | RMSD (Å) over time |
| SwissADME | ADMET | Bioavailability score |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
